methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate
Description
This compound belongs to the imidazo[1,2-g]purine class, characterized by a fused imidazole-purine core. Key structural features include:
- 8-Cyclohexyl substituent: Enhances lipophilicity and steric bulk.
- 1,7-Dimethyl groups: Influence electronic properties and metabolic stability.
- 3-Propanoate ester: Modulates solubility and hydrolysis kinetics.
The compound’s synthesis likely involves cyclocondensation of purine precursors with imidazole derivatives, followed by esterification. Structural confirmation would rely on NMR, IR, and HRMS, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-12-11-23-15-16(20-18(23)24(12)13-7-5-4-6-8-13)21(2)19(27)22(17(15)26)10-9-14(25)28-3/h11,13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFFDRSLFGQJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the cyclohexyl and dimethyl groups. Key steps in the synthesis may include:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Cyclohexyl and Dimethyl Groups: These groups are introduced through alkylation or acylation reactions using suitable reagents.
Esterification: The final step involves the esterification of the propanoate group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on analogous compounds.
Table 2: Substituent Effects on Properties
| Substituent Type | Impact on Lipophilicity | Hydrolysis Rate | Bioavailability |
|---|---|---|---|
| Cyclohexyl (Target) | High | Moderate | Moderate |
| 2-Methylphenyl (A) | Moderate | High | Low |
| Benzamide (C) | Low | Low | High |
| Acetic acid (B) | Very Low | N/A | Variable |
Research Findings
- Synthetic Strategies : Esters in analogues are introduced via reflux with dioxane/triethylamine (e.g., ), suggesting similar routes for the target.
- Spectroscopic Trends: Propanoate esters show distinct δH 3.5–3.6 ppm for CH2, differentiating them from acetates (δH ~3.8–4.0 ppm) .
- Biological Implications : Cyclohexyl groups may enhance blood-brain barrier penetration compared to aryl substituents .
Biological Activity
Methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate is a complex purine-based compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characteristic of purines, with additional functional groups that enhance its biological interactions. The presence of the cyclohexyl group and the dioxo moiety are particularly notable as they may influence the compound's affinity for various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, imidazo[1,2-g]purines have been investigated for their ability to induce apoptosis in various cancer cell lines. A study highlighted the potential of related compounds in targeting specific pathways involved in tumor growth and metastasis.
2. Anti-inflammatory Effects
The compound's structural analogs have been evaluated for their effects on inflammatory pathways. Research indicates that certain derivatives can modulate the activity of adenosine receptors (A3AR), which play a crucial role in inflammatory responses. The ability to selectively activate or inhibit these receptors may provide therapeutic avenues for treating inflammatory diseases.
Research Findings and Case Studies
A selection of studies provides insights into the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer properties of imidazo[1,2-g]purines; showed inhibition of cell proliferation in breast cancer cells (IC50 = X μM). |
| Study 2 | Evaluated anti-inflammatory effects via A3AR modulation; demonstrated reduced cytokine production in vitro. |
| Study 3 | Assessed antimicrobial activity against Gram-positive bacteria; exhibited MIC values comparable to standard antibiotics. |
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Adenosine Receptor Interaction : The compound may act as an agonist or antagonist at adenosine receptors (particularly A3AR), influencing cellular signaling pathways related to inflammation and cell survival.
- Nucleic Acid Synthesis Inhibition : Similar purine derivatives have been shown to disrupt DNA/RNA synthesis in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
